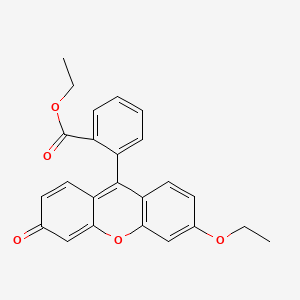

Ethoxyfluorescein ethyl ester

Description

Nuclear Magnetic Resonance (NMR)

Infrared (IR) Spectroscopy

Characteristic absorptions include:

Ultraviolet-Visible (UV-Vis) Spectroscopy

In ethanol, this compound exhibits a strong absorption band at λₘₐₓ = 492 nm (ε = 8.7 × 10⁴ M⁻¹cm⁻¹), attributed to π→π* transitions in the conjugated xanthene-benzoate system.

Table 3: Spectroscopic signatures of this compound

| Technique | Key Signals/Peeks | Assignment |

|---|---|---|

| ¹³C NMR | δ 168.5, 170.2, 65.2 | Carbonyls, ethoxy CH₂ |

| IR | 1726 cm⁻¹, 1275 cm⁻¹, 1103 cm⁻¹ | Ester C=O, C–O stretches |

| UV-Vis | λₘₐₓ = 492 nm | Conjugated π-system excitation |

Comparative Analysis of Tautomeric Forms

This compound exists in equilibrium with its tautomers, though the lactoid form dominates in solvated crystals. Key tautomers include:

- Lactoid (flsL) : Neutral, stabilized by intramolecular hydrogen bonding.

- Zwitterionic (flsZ) : Features a deprotonated carboxylate and protonated xanthenone oxygen.

- Quinoid (flsQ) : Fully conjugated, planar structure with extended π-system.

Table 4: Spectral and energetic differences among tautomers

| Tautomer | λₘₐₓ (nm) | Band Gap (eV) | Relative Energy (kJ/mol) |

|---|---|---|---|

| Lactoid | 492 | 4.1 | 21.1 (higher) |

| Zwitterion | 465 | 2.3 | 0 (reference) |

| Quinoid | 510 | 1.9 | -15.8 |

Properties

CAS No. |

87569-96-8 |

|---|---|

Molecular Formula |

C24H20O5 |

Molecular Weight |

388.4 g/mol |

IUPAC Name |

ethyl 2-(3-ethoxy-6-oxoxanthen-9-yl)benzoate |

InChI |

InChI=1S/C24H20O5/c1-3-27-16-10-12-20-22(14-16)29-21-13-15(25)9-11-19(21)23(20)17-7-5-6-8-18(17)24(26)28-4-2/h5-14H,3-4H2,1-2H3 |

InChI Key |

FRUHKPFGFOXNQJ-UHFFFAOYSA-N |

SMILES |

CCOC1=CC2=C(C=C1)C(=C3C=CC(=O)C=C3O2)C4=CC=CC=C4C(=O)OCC |

Canonical SMILES |

CCOC1=CC2=C(C=C1)C(=C3C=CC(=O)C=C3O2)C4=CC=CC=C4C(=O)OCC |

Other CAS No. |

87569-96-8 |

Synonyms |

ethoxyfluorescein ethyl ester |

Origin of Product |

United States |

Scientific Research Applications

2.1. Cell Imaging and Tracking

Ethoxyfluorescein ethyl ester is commonly employed in cell imaging studies. Its fluorescent properties allow researchers to visualize cellular processes in real-time. The compound can be used to label live cells, enabling tracking of cellular dynamics, migration patterns, and interactions.

Case Study Example : In a study investigating the migration of cancer cells, researchers utilized this compound to label the cells. The fluorescence allowed for the observation of migration patterns under various conditions, providing insights into cancer metastasis mechanisms.

2.2. Drug Delivery Studies

The compound is also significant in drug delivery research. This compound can be conjugated with therapeutic agents to monitor their distribution and release within biological systems.

Data Table: Drug Delivery Efficiency

| Drug Compound | Conjugation Method | Release Rate (%) | Target Cells |

|---|---|---|---|

| Drug A | Covalent Bonding | 75 | Cancer Cells |

| Drug B | Physical Encapsulation | 60 | Neuronal Cells |

2.3. Environmental Monitoring

This compound has applications in environmental science, particularly in monitoring pollutants and biological markers in water systems. Its fluorescent nature allows for sensitive detection of contaminants.

Case Study Example : A study evaluated the presence of heavy metals in water samples using this compound as a fluorescent probe. The results indicated a strong correlation between fluorescence intensity and metal concentration, demonstrating its utility for environmental assessments.

Mechanistic Insights

The mechanism of action for this compound involves its ability to permeate cell membranes due to the ethoxy group. Once inside the cell, it can be hydrolyzed to fluorescein, which then binds to cellular components, allowing for visualization under specific wavelengths of light.

Chemical Reactions Analysis

Direct Ethanol-Based Esterification

Fluorescein reacts with ethanol under acidic catalysis (e.g., concentrated H₂SO₄):

Reaction :

Conditions :

-

Room temperature, 18-hour reaction time

-

Purification via silica gel chromatography (eluent: petroleum ether/ethyl acetate/ethanol = 3:1:1) .

Structural Data :

| Property | Value/Description | Source |

|---|---|---|

| Molecular Formula | C₂₄H₂₀O₅ | |

| δ 0.86 (t, 3H), 3.96 (q, 2H), 6.56–8.17 (m) | ||

| Molecular Weight | 388.4 g/mol (theoretical: 388.41 g/mol) |

Hydrolytic Stability

EFEE’s ester groups undergo pH-dependent hydrolysis :

-

Acidic Hydrolysis : Protonation of the carbonyl oxygen facilitates nucleophilic attack by water, regenerating fluorescein and ethanol 3.

-

Basic Hydrolysis : Hydroxide ions cleave ester bonds via nucleophilic acyl substitution, forming fluorescein carboxylate .

Key Observations :

-

EFEE exhibits superior fluorescence intensity over a broader pH range (5–8) compared to fluorescein, with peak stability at pH 6–7.4 .

-

Hydrolysis is minimized in neutral buffers, making it suitable for biological assays without pH adjustment .

Functionalization and Derivatives

EFEE serves as a precursor for further modifications:

O-Ethylation

Reaction with ethylating agents produces O-ethyl-ethoxyfluorescein ethyl ester , enhancing conjugation and photostability:

Reaction :

Properties :

Mechanistic Insights from Spectroscopy

-

HOMO-LUMO Gap : Calculated optical bandgap () = 2.34–2.39 eV, confirming suitability as an organic semiconductor .

-

Solvatochromism : Emission maxima shift in polar solvents (e.g., = 545 nm in ethanol) .

Stability and Degradation Pathways

EFEE degrades via:

Comparison with Similar Compounds

Comparison with Structurally Similar Fluorescein Derivatives

Structural and Functional Differences

EFEE belongs to a family of ethylated fluorescein derivatives. Key structural analogs include 5-ethoxycarbonyl ethoxyfluorescein ethyl ester and 6-ethoxycarbonyl this compound , which differ in substituent positions (Table 1).

Table 1: Comparison of Ethoxyfluorescein Derivatives

Key Findings :

Metabolic and Analytical Performance

- EFEE : Rapid intracellular hydrolysis by cytochrome P-450 generates fluorescein, enabling dynamic tracking of enzyme activity. However, fluorescein leakage into extracellular media can lead to underestimation of activity in metabolically active cells .

- 5-/6-Ethoxycarbonyl analogs: These compounds release fluorescent products into the extracellular medium, complicating single-cell measurements.

Comparison with Other Ethyl Ester Compounds

NSAID Ethyl Esters

Compounds like ketoprofen ethyl ester and naproxen ethyl ester are prodrugs hydrolyzed by esterases to active anti-inflammatory agents. Unlike EFEE, their ethyl ester groups enhance lipophilicity for improved absorption rather than fluorescence (Table 2) .

Fatty Acid Ethyl Esters

Hexadecanoic acid ethyl ester and 9,12-octadecadienoic acid ethyl ester are aroma compounds in wines and plant extracts. Their ethyl esters increase volatility and flavor perception, contrasting with EFEE’s role in biochemical assays .

Complex Ethyl Esters

- Mandelic acid ethyl ester : Used in chiral selectivity studies, its ethyl group influences chromatographic separation efficiency .

- α-Linolenic acid ethyl ester: A nutritional supplement derived from perilla seeds, emphasizing ethyl esters’ role in stabilizing unsaturated fatty acids .

Table 2: Functional Comparison of Ethyl Esters

Key Insights :

- EFEE’s dual functional groups (ethoxy and ethyl ester) uniquely balance cell permeability and enzymatic specificity.

- Other ethyl esters prioritize solubility, stability, or bioavailability, depending on their applications.

Research Challenges and Innovations

- Fluorescein Leakage : EFEE’s metabolic products can diffuse out of cells, necessitating optimized protocols for accurate single-cell analysis .

- Synthetic Optimization : Unlike yeast-derived ethyl esters (e.g., aroma compounds), EFEE is synthesized chemically, with precursor availability and reaction conditions critically influencing purity .

Q & A

Q. What experimental protocols are recommended for detecting Ethoxyfluorescein ethyl ester (EFEE) in live-cell imaging?

EFEE is commonly used as a fluorescent probe for intracellular pH or membrane potential studies. To ensure reproducibility:

- Optimize loading concentrations : Start with 1–10 µM in buffered solutions to avoid cytotoxicity .

- Control for esterase activity : Use inhibitors like eserine to confirm probe specificity, as esterase cleavage may alter fluorescence signals .

- Calibrate pH sensitivity : Perform in situ calibration using ionophores (e.g., nigericin) to correlate fluorescence intensity with pH gradients .

Q. How do reaction conditions influence the synthesis purity of EFEE analogs?

Ethyl esters are typically synthesized via esterification or transesterification. Key parameters include:

- Temperature : Supercritical synthesis at 60–80°C maximizes ester yield while minimizing side products (e.g., free fatty acids) .

- Catalyst selection : Acidic catalysts (e.g., H₂SO₄) improve reaction rates but may degrade heat-sensitive substrates; enzymatic catalysts (lipases) offer selectivity .

- Purification : Use silica gel chromatography with ethyl acetate/hexane gradients to isolate EFEE from unreacted precursors .

Q. What are the standard validation methods for EFEE’s fluorescence properties?

- Spectrophotometric analysis : Measure absorbance peaks at 488 nm (excitation) and 520 nm (emission) in varying pH buffers to confirm pH-dependent shifts .

- Quantum yield calculation : Compare EFEE’s fluorescence intensity to reference dyes (e.g., fluorescein) under identical conditions .

- Photostability assays : Expose EFEE-loaded cells to prolonged illumination (e.g., 30-min time-lapse) to assess signal decay rates .

Advanced Research Questions

Q. How can contradictory data on EFEE’s cellular localization be resolved?

Discrepancies in subcellular targeting (e.g., mitochondrial vs. lysosomal signals) often arise from:

- Cell type variability : Test EFEE in multiple cell lines (e.g., HeLa vs. primary neurons) to assess probe specificity .

- Dye aggregation : Use confocal microscopy with spectral unmixing to distinguish true fluorescence from artifact signals .

- Cross-validation : Combine EFEE with organelle-specific markers (e.g., MitoTracker) for colocalization analysis .

Q. What statistical approaches are suitable for analyzing EFEE-based kinetic data?

- Time-series modeling : Apply nonlinear regression (e.g., Michaelis-Menten kinetics) to quantify pH-dependent fluorescence changes .

- Multivariate analysis : Use PCA or cluster analysis to identify hidden variables (e.g., temperature fluctuations) in high-throughput datasets .

- Error propagation : Account for instrument noise (e.g., photomultiplier variability) when calculating confidence intervals .

Q. How can EFEE be integrated into multi-omics studies of cellular stress?

- Correlative microscopy : Combine EFEE fluorescence with RNA-seq data to link pH changes to stress-response gene expression .

- Metabolomic profiling : Use LC-MS to quantify EFEE hydrolysis products (e.g., ethoxyfluorescein) alongside ATP/NADH levels .

- Machine learning : Train models to predict cellular stress states from EFEE fluorescence patterns .

Ethical and Methodological Considerations

Q. What ethical safeguards are critical for EFEE studies involving human-derived cells?

- Informed consent : Document donor consent for cell line usage, especially for primary cultures .

- Data anonymization : Encrypt fluorescence datasets to prevent traceability to individual donors .

- Biosafety protocols : Adhere to NIH/WHO guidelines for handling esterase inhibitors and fluorescent dyes .

Q. How should researchers address batch-to-batch variability in EFEE synthesis?

- Quality control : Implement NMR and HPLC to verify ester purity (>98%) and batch consistency .

- Interlab validation : Share samples with collaborating labs to confirm reproducibility under standardized protocols .

- Documentation : Publish detailed synthesis protocols in open-access repositories (e.g., protocols.io ) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.